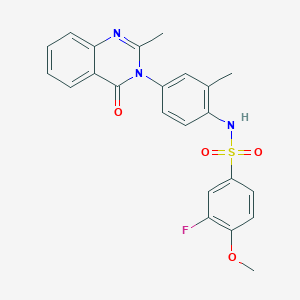

3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic chemical compound with a structure that enables various potential applications, particularly in medicinal chemistry and biological research. Its intricate molecular design implies a multifaceted reactivity profile that makes it a versatile candidate for numerous chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves a multi-step process:

Starting Materials: : The process begins with commercially available precursors like fluorobenzene, methoxybenzenesulfonyl chloride, and others.

Functional Group Interconversion: : Reactions such as halogenation, sulfonylation, and coupling are commonly involved.

Reaction Conditions: : These steps often require specific catalysts, solvents (like dichloromethane or acetonitrile), and temperature conditions varying between ambient and elevated temperatures.

Industrial Production Methods

Scaling up the synthesis to an industrial level necessitates optimized conditions ensuring cost-effectiveness, high yield, and safety:

Catalyst: : Use of homogeneous or heterogeneous catalysts to ensure selective reactivity.

Continuous Flow Chemistry: : Adopting continuous flow setups for efficient and scalable production.

Purification: : Techniques like crystallization and chromatography are essential to achieve high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is reactive under various conditions:

Oxidation and Reduction: : It can undergo redox reactions, albeit under carefully controlled conditions.

Substitution Reactions:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Conditions often involve controlled temperatures and inert atmospheres.

Major Products

The compound can yield a variety of products depending on the type of reaction, such as:

Hydroxylated Derivatives: : From oxidation.

Amine Derivatives: : Via reduction.

Substituted Aromatics: : Through substitution reactions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound can be characterized by its molecular formula C21H22FN3O4S and a molecular weight of approximately 425.41 g/mol. Its structural features include a sulfonamide group, which is known for its biological activity.

Anticancer Activity

Research has indicated that compounds with quinazoline moieties, similar to the structure of 3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to act as inhibitors of various kinases involved in cancer progression, including phosphoinositide-3-kinase (PI3K) and receptor tyrosine kinases (RTKs).

Case Study:

A study demonstrated that certain quinazoline derivatives exhibited potent activity against breast cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Antimicrobial Properties

Compounds similar to this sulfonamide have displayed antibacterial and antifungal activities. The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis.

Case Study:

In vitro studies revealed that quinazoline derivatives possess antimicrobial properties effective against a range of pathogens, including resistant strains . The mechanism often involves disruption of bacterial protein synthesis.

Anti-inflammatory Effects

Quinazoline derivatives have also been investigated for their anti-inflammatory properties. The ability to inhibit inflammatory pathways makes these compounds valuable in treating conditions such as arthritis and other inflammatory diseases.

Case Study:

Research indicated that specific quinazoline compounds demonstrated significant anti-inflammatory activity comparable to standard anti-inflammatory drugs . This suggests that this compound may also exhibit similar effects.

Antidiabetic Potential

Recent studies suggest that some quinazoline derivatives can inhibit enzymes like alpha-amylase and alpha-glucosidase, which are crucial in carbohydrate metabolism. This inhibition can help manage blood sugar levels in diabetic patients.

Case Study:

Molecular docking studies demonstrated that certain synthesized quinazolines effectively bind to these enzymes, indicating their potential as antidiabetic agents .

Mecanismo De Acción

The mechanism by which 3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide exerts its effects involves:

Molecular Targets: : It primarily targets enzymes and receptors integral to disease pathways.

Pathways: : The compound may inhibit or activate specific biological pathways, leading to therapeutic or biochemical changes.

Comparación Con Compuestos Similares

Uniqueness

This compound’s unique structure with fluoro, methoxy, and sulfonamide groups distinguishes it from others by enhancing its reactivity and biological efficacy.

Similar Compounds

4-Methoxy-N-phenylbenzenesulfonamide: : Shares the sulfonamide group.

2-Methyl-4-oxoquinazolin-3(4H)-yl: : Related via the quinazolinyl moiety.

3-Fluoro-4-methoxybenzenesulfonamide: : Similar in its functional groups.

Actividad Biológica

3-Fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal research. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group, a fluorinated aromatic ring, and a quinazolinone moiety. Its molecular formula is C20H22FN3O3S, with a molecular weight of approximately 399.47 g/mol. The presence of fluorine and methoxy groups is significant for its biological activity, influencing both lipophilicity and electronic properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have shown inhibition of key enzymes involved in fungal ergosterol synthesis, specifically the cytochrome P450 enzyme CYP51, which is crucial for fungal cell membrane integrity.

- Induction of Apoptosis : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells by activating intrinsic pathways, potentially through modulation of Bcl-2 family proteins.

Antifungal Activity

Research indicates that compounds structurally related to this compound exhibit significant antifungal properties. For instance, a study demonstrated that derivatives with similar structural features effectively inhibited the growth of Candida albicans and Candida parapsilosis with MIC values comparable to established antifungals like fluconazole .

Anticancer Activity

In vitro studies have assessed the anticancer potential against various cell lines:

- Cell Lines Tested : MDA-MB-468 (breast cancer), HT29 (colon cancer), and HCT116 (colon cancer).

- Results : Compounds derived from this framework exhibited low micromolar GI50 values, indicating potent growth inhibition. For example, one derivative showed an IC50 value of 148.26 μM against NIH/3T3 cells, suggesting selective toxicity towards cancer cells over normal cells .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of several derivatives against Candida species. The results indicated that compounds with electron-withdrawing groups such as fluorine significantly enhanced antifungal activity due to increased lipophilicity and better interaction with the target enzyme CYP51 .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2e | 1.23 | C. parapsilosis |

| 2d | 1.50 | C. albicans |

Case Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, derivatives were tested against multiple cancer cell lines. The study highlighted that modifications at the para position on the phenyl moiety significantly impacted biological activity, which was attributed to changes in electronic properties and steric factors .

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| MDA-MB-468 | <10 | Doxorubicin |

| HT29 | 15 | Cisplatin |

| HCT116 | 20 | Paclitaxel |

Propiedades

IUPAC Name |

3-fluoro-4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O4S/c1-14-12-16(27-15(2)25-21-7-5-4-6-18(21)23(27)28)8-10-20(14)26-32(29,30)17-9-11-22(31-3)19(24)13-17/h4-13,26H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJDWLLDWAERBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC(=C(C=C4)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.